(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid

Catalog No.
S761026
CAS No.
124980-94-5
M.F
C9H9FO3
M. Wt
184.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid

CAS Number

124980-94-5

Product Name

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid

IUPAC Name

(2R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

InChI

InChI=1S/C9H9FO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1

InChI Key

YZDVNWXOYGTHJO-MRVPVSSYSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)O)F

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)F

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)O)F

Potential as a Building Block for Drug Discovery:

Flurbiprofen's structure, containing a chiral center and functional groups like the carboxylic acid and the fluorophenyl ring, makes it a valuable building block for the synthesis of new drug candidates. Researchers are exploring its potential in developing novel therapeutics for various conditions, including:

  • Neurodegenerative diseases like Alzheimer's and Parkinson's disease [].
  • Cancer [].
  • Inflammatory diseases like arthritis [].

Use in Biological Studies:

Flurbiprofen's anti-inflammatory properties are being studied in various biological contexts to understand its effects on:

  • Cellular processes involved in inflammation [].
  • Signal transduction pathways related to pain perception [].

Applications in Material Science:

Flurbiprofen's unique molecular structure is being explored for potential applications in material science, such as the development of:

  • Drug delivery systems for targeted drug release [].
  • Biocompatible materials for medical implants [].

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is a chiral compound with the molecular formula C₉H₉F O₃ and a molecular weight of 184.16 g/mol. It features a hydroxyl group, a carboxylic acid, and a fluorophenyl moiety, which contribute to its unique chemical properties. This compound is primarily recognized for its role as a non-steroidal anti-inflammatory drug (NSAID), similar to flurbiprofen, and is notable for its potential applications in medicinal chemistry and drug development .

This compound exhibits anti-inflammatory properties, making it relevant in the treatment of conditions like arthritis and other inflammatory diseases. Its mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins that mediate inflammation . Additionally, ongoing research is exploring its potential in developing novel therapeutics for various conditions due to its unique structure .

Several methods have been developed for synthesizing (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid:

  • Enzymatic Synthesis: A continuous enzymatic process has been described for producing this compound at a multikilogram scale. This method offers advantages in terms of efficiency and selectivity .
  • Chemical Synthesis: Traditional chemical methods involve reacting 3-chloro-2-methyl-2-hydroxypropionic acid with sodium 4-fluorophenyl sulfinic acid. This reaction typically occurs in the presence of phase transfer catalysts and under controlled temperature conditions .
  • Alternative Routes: Other synthetic routes may involve modifications of existing propionic acid derivatives or fluorinated aromatic compounds, though specific details on these methods are less documented .

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is primarily used in pharmaceutical applications due to its anti-inflammatory properties. It serves as a key intermediate in the synthesis of various drug candidates, particularly those targeting inflammatory pathways. Its unique structure also makes it a valuable building block in material science and other fields of research .

Interaction studies focus on understanding how (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid interacts with biological targets, particularly enzymes involved in inflammation. Research indicates that it may inhibit cyclooxygenase enzymes effectively, similar to other NSAIDs . Additionally, studies on its pharmacokinetics and potential drug-drug interactions are crucial for evaluating its safety and efficacy in clinical settings.

Several compounds share structural similarities with (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
FlurbiprofenContains a propionic acid derivativeWidely used NSAID; well-studied pharmacological profile
(S)-3-(4-Fluorophenyl)-2-hydroxypropanoic acidEnantiomer of (R)-isomerDifferent biological activity profile
3-(2-Fluorophenyl)-2-hydroxypropanoic acidSimilar fluorinated phenyl groupVariations in anti-inflammatory potency

These compounds illustrate the diversity within this class of molecules while highlighting the unique characteristics of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid, particularly its specific chiral configuration and associated biological activities .

XLogP3

0.6

Wikipedia

(R)-3-(4-FLUOROPHENYL)-2-HYDROXYPROPANOIC ACID

Dates

Modify: 2023-08-15

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